4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]

Medicinal Chemistry Synthetic Chemistry Lead Optimization

Sourcing conformationally restrained spiro fragments for library design often leads to scaffolds with undefined substitution handles. This 4′-chloro spirocyclopropane-quinazoline (CAS 1256955-42-6, MW 194.66) provides a pre-installed halogen vector for orthogonal derivatization at the 2′-position, avoiding initial functionalization bottlenecks. • Conformational Rigidity: Spirocyclopropane motif enforces restricted geometry, enhancing target binding specificity in fragment screening. • Synthetic Utility: Single chlorine handle enables Suzuki/Buchwald coupling; distinct reactivity vs. 2′,4′-dichloro analogs. • Supply Consistency: ISO-certified manufacturing at NLT 98% purity ensures batch-to-batch reproducibility for physicochemical profiling.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
Cat. No. B11903879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CC2(CC2)CC3=C1N=CN=C3Cl
InChIInChI=1S/C10H11ClN2/c11-9-7-5-10(3-4-10)2-1-8(7)12-6-13-9/h6H,1-5H2
InChIKeyRZHVIZUNUKISDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinazoline]: Structural Identity and Specifications


4′-Chloro-7′,8′-dihydro-5′H-spiro[cyclopropane-1,6′-quinazoline] (CAS 1256955-42-6) is a heterocyclic spiro compound combining a partially saturated quinazoline nucleus with a cyclopropane ring through a shared spiro carbon . Its molecular formula is C₁₀H₁₁ClN₂, with a molecular weight of 194.66 g/mol . The compound features a single chlorine substituent at the 4′-position of the quinazoline ring, distinguishing it from the 2′,4′-dichloro analog (CAS 2019128-17-5) and the broader family of spirocyclohexane-quinazoline/quinazolinone PDE7 inhibitors. Commercially, the compound is supplied by specialty chemical vendors at purities ranging from 95% to ≥98% (NLT 98%), with ISO-certified manufacturing processes applicable to global pharmaceutical R&D and quality control workflows . Available quantitative bioactivity data for this specific compound in peer-reviewed primary literature is currently limited; differentiation claims rely on structural uniqueness, purity specifications, and class-level inference from closely related spiroquinazoline chemotypes.

Why Generic Substitution with Spiroquinazoline Analogs Is Not Defensible


Spiroquinazoline derivatives cannot be treated as interchangeable procurement items because small architectural variations—spiro ring size (cyclopropane vs. cyclohexane vs. cyclopentane), chlorine substitution pattern (mono- vs. di-chloro), and oxidation state of the quinazoline ring (dihydro vs. quinazolinone)—produce divergent physicochemical and pharmacological profiles. The spirocyclopropane motif imposes greater conformational rigidity than larger spiro rings, directly affecting target binding geometry and metabolic stability [1]. Patent evidence demonstrates that spirocyclopropyl-substituted quinazolines exhibit notably lower aqueous solubility at physiological pH compared to their non-spiro or larger-spiro counterparts, creating distinct absorption and formulation challenges that necessitate compound-specific rather than class-level procurement decisions [2]. The mono-chloro substitution at the 4′-position in the target compound offers a single vector for further derivatization, whereas the 2′,4′-dichloro analog (CAS 2019128-17-5) presents a different reactivity and steric profile that may alter both synthetic utility and biological target engagement .

Quantitative Differentiation vs. Closest Structural Analogs


Molecular Weight Advantage vs. Dichloro Analog for Fragment Selection

The target compound (mono-chloro, C₁₀H₁₁ClN₂) has a molecular weight of 194.66 g/mol, which is 35.45 g/mol (one Cl atom) lighter than the 2′,4′-dichloro analog (C₁₀H₁₁₀Cl₂N₂, MW 229.11 g/mol) . For procurement decisions in fragment-based drug discovery or parallel synthesis workflows where molecular weight limits are predefined (e.g., Rule-of-Three compliance for fragments: MW < 300), the mono-chloro compound offers a more favorable starting point with room for downstream elaboration. The dichloro analog, carrying an additional chlorine at the 2′-position, may exceed desired physicochemical parameter thresholds earlier in optimization cascades [1].

Medicinal Chemistry Synthetic Chemistry Lead Optimization

Commercial Purity Specifications: NLT 98% vs. Standard Grade

MolCore supplies the target compound at NLT 98% purity under ISO-certified manufacturing, while the 2′,4′-dichloro analog (CAS 2019128-17-5) is typically offered at standard research grade (95%+ or unspecified) with one vendor listing it as discontinued . For regulated pharmaceutical R&D and quality control applications, the higher and certified purity specification directly translates to reduced impurity-related variability in downstream biological assays or synthetic transformations .

Quality Control Pharmaceutical R&D Analytical Chemistry

Conformational Rigidity: Cyclopropane vs. Cyclohexane Spiro Scaffolds

The spirocyclopropane motif in the target compound imposes significantly greater conformational rigidity than the spirocyclohexane motif found in established PDE7 inhibitor series (e.g., spiro[cyclohexane-1,4′-quinazolin]-2′-one derivatives with PDE7 IC₅₀ values ranging from 170 nM to single-digit nanomolar) [1][2]. While direct PDE7 IC₅₀ data for the target compound is not available in the published literature, the cyclopropane ring restricts rotational freedom more severely, potentially enhancing binding entropy for targets with constrained binding pockets but also reducing aqueous solubility—a documented property of spirocyclopropyl quinazoline analogs at physiological pH [3]. This trade-off between rigidity-driven potency and solubility-limited developability must be evaluated on a compound-by-compound basis.

Conformational Analysis PDE7 Inhibition Structure-Based Drug Design

Single Chlorine Handle: Synthetic Utility Over Dichloro Analogs

The target compound bears a single chlorine atom at the 4′-position, leaving the 2′-position unsubstituted and available for further chemical elaboration (e.g., nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling) . By contrast, the 2′,4′-dichloro analog (CAS 2019128-17-5) occupies both positions with chlorine, reducing the number of sites available for selective derivatization . The unsubstituted parent scaffold, if available, would require initial halogenation before further functionalization could proceed. For procurement in parallel library synthesis, the mono-chloro compound offers an optimal balance: one pre-installed halogen handle for orthogonal reactivity while preserving a second site for diversity element introduction [1].

Parallel Synthesis Medicinal Chemistry Chemical Biology

Validated Application Scenarios Based on Differentiation Evidence


Fragment-Based Drug Discovery with Low-MW Rigid Spiro Scaffolds

With a molecular weight of 194.66 g/mol and a single chlorine substitution handle, the target compound falls within the 'Rule of Three' guidelines for fragment libraries (MW < 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . Its spirocyclopropane architecture provides exceptional three-dimensionality and conformational restraint—properties that are highly valued in fragment-based screening for identifying novel binding motifs with high ligand efficiency. Procurement at NLT 98% purity (MolCore, ISO-certified) ensures that fragment screening hit confirmation is not confounded by impurity-driven false positives .

PDE7 Lead Generation Outside Spirocyclohexane Patent Space

The extensively patented spirocyclohexane-quinazolinone PDE7 inhibitor series (Bernardelli et al., 2004; PDE7 IC₅₀ = 170 nM for the first disclosed compound, with optimized leads reaching single-digit nanomolar potency) dominates the chemical IP landscape . The spirocyclopropane-quinazoline scaffold of the target compound is structurally distinct from the cyclohexane series and may offer freedom-to-operate advantages in PDE7-targeted drug discovery. Patent evidence (US20080176875A1) confirms that spirocyclopropyl-substituted quinazolines possess distinct physicochemical properties, including lower aqueous solubility at physiological pH, which must be proactively addressed in formulation development .

Parallel Library Synthesis via Chemoselective Derivatization

The mono-chloro substitution pattern at the 4′-position provides a single pre-installed halogen handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, while the unsubstituted 2′-position can be orthogonally functionalized via directed metalation or electrophilic aromatic substitution strategies . This contrasts with the 2′,4′-dichloro analog (CAS 2019128-17-5, MW 229.11 g/mol) where both positions are occupied by chlorine and with the unsubstituted parent scaffold requiring initial halogenation. For procurement supporting diversity-oriented synthesis (DOS) or DNA-encoded library (DEL) construction, the target compound offers a defined starting point for generating spiroquinazoline libraries with two distinct diversity vectors .

Developability Assessment of Conformationally Constrained Leads

The documented lower aqueous solubility of spirocyclopropyl-substituted quinazoline analogs at physiological pH (US20080176875A1) makes the target compound a relevant tool compound for systematic developability profiling . Procurement of the high-purity (NLT 98%) mono-chloro compound enables accurate measurement of intrinsic solubility, logP/logD, permeability (PAMPA or Caco-2), and metabolic stability without confounding impurity effects. These data can be directly compared with analogous measurements for the spirocyclohexane PDE7 inhibitor series, providing quantitative input for scaffold selection decisions in early drug discovery programs .

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